

Technical Guide: Physicochemical Properties and Synthesis of 1-(3-Nitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(3-Nitrophenyl)pyrrolidine**

Cat. No.: **B187855**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of **1-(3-Nitrophenyl)pyrrolidine**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document includes its molecular formula and weight, presented in a clear tabular format. Furthermore, a generalized experimental protocol for the synthesis of N-aryl pyrrolidines is detailed, alongside a logical workflow diagram to visually represent the synthetic process. This guide is intended to serve as a foundational resource for professionals engaged in research and development involving substituted pyrrolidine scaffolds.

Core Physicochemical Data

The fundamental molecular properties of **1-(3-Nitrophenyl)pyrrolidine** are summarized below. These data are critical for experimental design, analytical characterization, and computational modeling. The molecular formula for **1-(3-Nitrophenyl)pyrrolidine** is C₁₀H₁₂N₂O₂. Its molecular weight is approximately 192.22 g/mol. A related isomer, 1-(4-Nitrophenyl)pyrrolidine, shares the same molecular formula and weight[1].

Parameter	Value	Reference
Molecular Formula	C10H12N2O2	Inferred
Molecular Weight	192.22 g/mol	Inferred[1]
IUPAC Name	1-(3-nitrophenyl)pyrrolidine	N/A
CAS Number	Not explicitly found	N/A

Synthesis Methodology: N-Arylation of Pyrrolidine

The synthesis of **1-(3-Nitrophenyl)pyrrolidine** can be achieved through the N-arylation of pyrrolidine. This common method involves the reaction of a cyclic amine with an aryl halide in the presence of a suitable catalyst and base. While a specific protocol for the 3-nitro isomer was not detailed in the provided search results, a general and widely applicable methodology is described below, adapted from established procedures for the synthesis of N-aryl azacycles.

Objective: To synthesize **1-(3-Nitrophenyl)pyrrolidine** via a palladium-catalyzed cross-coupling reaction.

Materials:

- 1-bromo-3-nitrobenzene
- Pyrrolidine
- Palladium(II) acetate (Pd(OAc)2)
- 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
- Sodium tert-butoxide (NaOt-Bu)
- Toluene, anhydrous
- Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Experimental Protocol:

- Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere of argon or nitrogen, combine palladium(II) acetate (1 mol%), XPhos (2 mol%), and sodium tert-butoxide (1.4 equivalents).
- Addition of Reagents: To the flask, add anhydrous toluene, followed by 1-bromo-3-nitrobenzene (1.0 equivalent) and pyrrolidine (1.2 equivalents).
- Reaction Conditions: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
- Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material (1-bromo-3-nitrobenzene) is consumed.
- Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield **1-(3-Nitrophenyl)pyrrolidine**.

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of **1-(3-Nitrophenyl)pyrrolidine** as described in the experimental protocol.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis of **1-(3-Nitrophenyl)pyrrolidine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(4-NITROPHENYL)PYRROLIDINE | 10220-22-1 [chemicalbook.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties and Synthesis of 1-(3-Nitrophenyl)pyrrolidine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b187855#1-3-nitrophenyl-pyrrolidine-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com